Cas no 105086-80-4 ((2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine)
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-AMINO-5-METHOXYTETRALIN HY
- (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- (S)-(-)-5-METHOXY-2-AMINOTETRALIN
- 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-,(2S)-
- (S)-(-)-5-METHOXY 2-AMINOTETRALIN
- (S)-2-AMINO-5-METHOXYTETRALIN
- (S)-5-methoxy 2-aminotetralin
- (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- (S)-5-Methoxy-2-aminotetralin
- AB06760
- KB-05513
- PubChem11404
- SureCN895845
- (S)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
- AKOS017343677
- 105086-80-4
- SCHEMBL895845
- EN300-330146
- PD040914
- AT27382
- A18047
- DTXSID90431824
- (S)-2-AMINO-5-METHOXYTETRALINHYDROCHLORIDE
- 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, (S)-
-
- MDL: MFCD00671648
- Inchi: 1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
- InChI Key: SIHPGAYIYYGOIP-VIFPVBQESA-N
- SMILES: O(C)C1=CC=CC2=C1CC[C@@H](C2)N
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.056
- Boiling Point: 309.1 ºC at 760 mmHg
- Flash Point: 147.4 ºC
- Refractive Index: 1.548
- PSA: 35.25000
- LogP: 2.21150
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1240-1g |
(S)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
105086-80-4 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1240-5g |
(S)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
105086-80-4 | 98% | 5g |
41384.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1240-500mg |
(S)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
105086-80-4 | 98% | 500mg |
6275.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1240-100mg |
(S)-5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine |
105086-80-4 | 98% | 100mg |
3561.78CNY | 2021-05-07 | |
| Enamine | EN300-330146-0.05g |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
105086-80-4 | 0.05g |
$864.0 | 2023-09-04 | ||
| Enamine | EN300-330146-0.1g |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
105086-80-4 | 0.1g |
$904.0 | 2023-09-04 | ||
| Enamine | EN300-330146-0.25g |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
105086-80-4 | 0.25g |
$946.0 | 2023-09-04 | ||
| Enamine | EN300-330146-0.5g |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
105086-80-4 | 0.5g |
$987.0 | 2023-09-04 | ||
| Enamine | EN300-330146-1.0g |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
105086-80-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-330146-2.5g |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
105086-80-4 | 2.5g |
$2014.0 | 2023-09-04 |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Suppliers
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction to (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 105086-80-4)
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, identified by its CAS number 105086-80-4, is a significant compound in the field of pharmaceutical chemistry. This molecule, belonging to the tetrahydronaphthalene class, has garnered attention due to its unique structural and pharmacological properties. The presence of a stereogenic center at the 2-position and a methoxy group at the 5-position contributes to its complex behavior and potential applications in drug development.
The chemical structure of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine consists of a partially hydrogenated naphthalene ring system with specific functional groups. The stereochemistry at the 2-position plays a crucial role in determining its biological activity. This compound has been studied for its potential as an intermediate in the synthesis of various pharmacologically active molecules. The methoxy group enhances the lipophilicity and solubility of the compound, making it more suitable for formulation into drugs.
Recent research has highlighted the importance of stereoselective synthesis in pharmaceutical chemistry. The enantiomerically pure form of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been investigated for its role in developing novel therapeutic agents. Studies have shown that the (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart. This difference in activity is attributed to the interaction of the stereocenter with biological targets, such as enzymes and receptors.
The synthesis of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to achieve high enantiomeric purity. These methods not only enhance the yield but also improve the overall efficiency of the synthetic process.
In addition to its pharmaceutical applications, (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has shown promise in materials science. Its unique structural features make it a valuable building block for designing novel materials with specific properties. For instance, derivatives of this compound have been explored as ligands in coordination chemistry and as precursors for organic semiconductors.
The pharmacological profile of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been extensively studied in preclinical models. Research indicates that this compound exhibits potential therapeutic effects in various disease models. Its interaction with biological targets suggests applications in treating conditions such as inflammation and neurodegenerative disorders. Further studies are ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties.
The development of new drugs often relies on understanding the structure-activity relationships (SAR) of candidate compounds. The case of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exemplifies how structural modifications can significantly impact biological activity. By systematically varying functional groups and stereochemistry, researchers can identify lead compounds with enhanced efficacy and reduced side effects.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict the binding affinity and interactions of (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with biological targets. These simulations provide valuable insights into how structural changes influence pharmacological activity. Such computational approaches complement experimental studies and accelerate the drug development process.
The future prospects for (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine are promising. Ongoing research aims to explore new synthetic routes and expand its applications in pharmaceuticals and materials science. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications and commercial products.
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